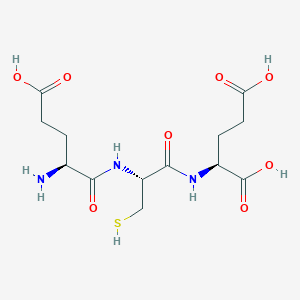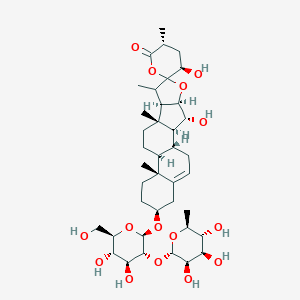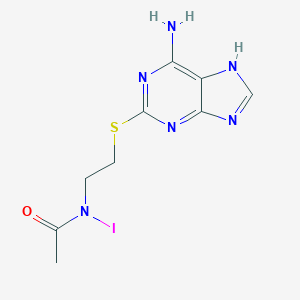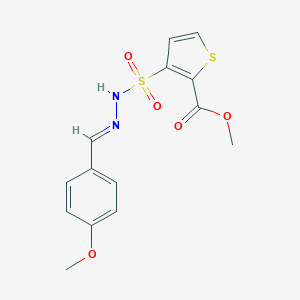
N-Iodoacetyl-3-iodotyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Iodoacetyl-3-iodotyrosine (IAI-Tyr) is a chemical compound that belongs to the class of iodotyrosines. It is a derivative of tyrosine and is widely used in scientific research for its unique properties. IAI-Tyr is a highly reactive compound that can be used for labeling proteins and peptides. It has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. In
科学研究应用
N-Iodoacetyl-3-iodotyrosine has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for labeling proteins and peptides. This compound has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. It has also been used in the development of biosensors for the detection of specific proteins and peptides.
作用机制
N-Iodoacetyl-3-iodotyrosine is a highly reactive compound that can react with the thiol groups of cysteine residues in proteins and peptides. The reaction results in the formation of a covalent bond between this compound and the thiol group of cysteine. This reaction can be used for labeling proteins and peptides and for the detection of specific proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. The covalent bond formed between this compound and the thiol group of cysteine does not affect the activity or stability of the labeled protein or peptide. However, the size and charge of this compound may affect the properties of the labeled protein or peptide.
实验室实验的优点和局限性
N-Iodoacetyl-3-iodotyrosine has several advantages for lab experiments. It is a highly reactive compound that can be used for labeling proteins and peptides. It has minimal effects on the biochemical and physiological properties of proteins and peptides. This compound is also easy to synthesize and purify.
However, there are also limitations to the use of this compound in lab experiments. The size and charge of this compound may affect the properties of the labeled protein or peptide. The labeling efficiency may also vary depending on the protein or peptide being labeled. Additionally, this compound may not be suitable for labeling proteins or peptides with multiple cysteine residues.
未来方向
N-Iodoacetyl-3-iodotyrosine has several potential future directions in scientific research. It can be used in the development of biosensors for the detection of specific proteins and peptides. It can also be used in the development of protein-based therapeutics. Furthermore, this compound can be used in the study of protein-protein interactions and enzyme kinetics. The development of new methods for the synthesis and purification of this compound may also lead to new applications in scientific research.
Conclusion:
In conclusion, this compound is a highly reactive compound that can be used for labeling proteins and peptides. It has been widely used in scientific research for its unique properties. This compound has minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for lab experiments, including ease of synthesis and purification. However, there are also limitations to the use of this compound in lab experiments. The future directions of this compound in scientific research include the development of biosensors, protein-based therapeutics, and the study of protein-protein interactions and enzyme kinetics.
合成方法
N-Iodoacetyl-3-iodotyrosine can be synthesized by the reaction between N-iodoacetyl-N'-Boc-tyrosine and iodine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature and yields this compound as a white solid. The compound can be purified by column chromatography or recrystallization.
属性
CAS 编号 |
150956-52-8 |
|---|---|
分子式 |
C11H11I2NO4 |
分子量 |
473.02 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-5-10(16)14-8(11(17)18)4-6-1-2-9(15)7(13)3-6/h1-3,8,15H,4-5H2,(H,14,16)(H,17,18)/t8-/m0/s1/i13-2 |
InChI 键 |
ZLHGMGDCMSYZTR-SHWZQCMFSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CI)[125I])O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O |
同义词 |
(125I)IAIT N-iodoacetyl-3-(125I)iodotyrosine N-iodoacetyl-3-iodotyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)





![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)





